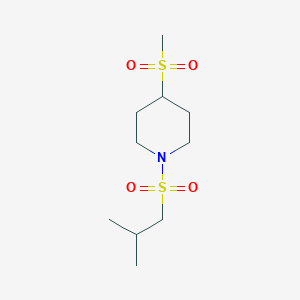

1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine

Description

1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine is a disubstituted piperidine derivative featuring both isobutylsulfonyl and methylsulfonyl groups at the 1- and 4-positions of the heterocyclic ring, respectively. While direct evidence for this compound is absent in the provided materials, its structural analogs and synthetic pathways can be inferred from related research. Piperidine derivatives with sulfonyl substituents are widely explored in medicinal chemistry due to their bioactivity, metabolic stability, and role as intermediates in drug synthesis .

Properties

IUPAC Name |

1-(2-methylpropylsulfonyl)-4-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S2/c1-9(2)8-17(14,15)11-6-4-10(5-7-11)16(3,12)13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIMPOROCVTGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCC(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The target compound’s structure demands precise functionalization of the piperidine scaffold. Key challenges include:

- Regioselective sulfonylation at distinct positions (N1 and C4).

- Compatibility of reaction conditions to avoid over-sulfonation or decomposition.

- Purification of polar intermediates.

Two primary routes dominate the literature:

- Sequential sulfonylation of pre-functionalized piperidine derivatives.

- Ring construction using sulfonyl-containing precursors.

Step-by-Step Preparation Methods

Route 1: Sequential Sulfonylation of Piperidine

N-Sulfonylation with Isobutylsulfonyl Chloride

Piperidine reacts with isobutylsulfonyl chloride under basic conditions to form 1-(isobutylsulfonyl)piperidine.

Procedure :

- Dissolve piperidine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.2 equiv) as a base.

- Slowly add isobutylsulfonyl chloride (1.1 equiv) at 0°C.

- Stir for 12 hours at room temperature.

- Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

C4-Sulfonylation via Thiol Oxidation

Introduce a methylthio group at C4, followed by oxidation to the sulfone.

Step A: Thiolation at C4

- React 1-(isobutylsulfonyl)piperidine with Lawesson’s reagent to generate a thioketone intermediate.

- Treat with methyl iodide (2.0 equiv) in DMF to yield 1-(isobutylsulfonyl)-4-(methylthio)piperidine.

Step B: Oxidation to Sulfone

Route 2: Ring Construction from Sulfonyl-Containing Precursors

Cyclization of 4-(Methylsulfonyl)piperidine-1-carboxylate

- Synthesize ethyl 4-(methylsulfonyl)piperidine-1-carboxylate via nucleophilic substitution of 4-bromopiperidine with sodium methanesulfinate.

- Hydrolyze the ester with NaOH, then sulfonylate the free amine with isobutylsulfonyl chloride.

Key Data :

| Step | Reagents | Yield |

|---|---|---|

| Bromine substitution | NaSO₂CH₃, DMF, 80°C | 88% |

| Ester hydrolysis | NaOH (2M), EtOH, reflux | 95% |

| N-Sulfonylation | Isobutylsulfonyl chloride | 81% |

Optimization of Reaction Conditions

Solvent and Base Selection for Sulfonylation

Purification and Characterization

Chromatographic Techniques

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (Ring Construction) |

|---|---|---|

| Total Yield | 62–70% | 68–75% |

| Step Count | 4 | 5 |

| Scalability | Moderate | High |

| Purification Difficulty | High (thiol intermediates) | Moderate |

Industrial-Scale Production Considerations

- Continuous flow reactors : Minimize handling of reactive intermediates (e.g., sulfonyl chlorides).

- Catalytic hydrogenation : Replace stoichiometric oxidants (e.g., H₂O₂) with Pd/C-catalyzed reactions for greener synthesis.

Chemical Reactions Analysis

1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides.

Scientific Research Applications

1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate enzyme activity or receptor binding.

Industry: In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cell membrane receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Methylsulfonyl groups enhance electron-withdrawing properties, stabilizing negative charges and improving interactions with polar residues in enzymes or receptors .

- Synthetic Accessibility : Compounds like 4-(4-bromophenyl)-1-(methylsulfonyl)piperidine are synthesized via straightforward sulfonylation of piperidine precursors , suggesting a similar route for the target compound using isobutylsulfonyl chloride.

Enzyme Inhibition and Receptor Binding

- Histamine H3 Antagonists : Piperidine derivatives with aryl sulfonyl groups (e.g., 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclylcarbonyl)piperidine) show promise in treating neurological disorders like Alzheimer’s . The target compound’s disubstituted sulfonyl groups may enhance blood-brain barrier penetration.

- α-Glucosidase Inhibition : Piperidine-based inhibitors such as 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (IC₅₀ = 0.207 mM) demonstrate competitive binding to enzymes . The methylsulfonyl group in the target compound could mimic such interactions.

Anticancer and Antimicrobial Potential

- Styrylpiperidines : Compounds like (Z)- and (E)-4-(4-(methylsulfonyl)styryl)piperidines exhibit stereoselective cytotoxicity, with purity >95% . The target compound’s isobutyl group may alter membrane permeability compared to styryl derivatives.

Physicochemical Properties

- Solubility : Sulfonyl groups generally increase water solubility, but the isobutyl chain may counterbalance this by introducing hydrophobicity. For example, 4-(4-bromophenyl)-1-(methylsulfonyl)piperidine is soluble in dichloromethane and dimethylformamide .

- Melting Points : Piperidines with rigid substituents (e.g., nitro or styryl groups) exhibit higher melting points (e.g., 101–105°C for compound 90 ), while oily derivatives (e.g., compound 93) lack crystalline order .

Biological Activity

1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound belongs to the piperidine class of compounds, which are known for their versatility in medicinal applications. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Reactions : The compound undergoes catalytic protodeboronation, facilitating radical transformations that are essential in organic synthesis and potentially in biological systems.

- Nucleophilic Substitution : It can engage in nucleophilic substitution reactions, allowing for the modification of its sulfonyl groups, which may enhance its biological properties.

- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activity, particularly in relation to acetylcholinesterase (AChE) and urease inhibition, which are critical pathways in various physiological processes.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In comparative studies, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong |

| Escherichia coli | Weak to moderate |

| Staphylococcus aureus | Weak to moderate |

The compound's structure allows it to interact with bacterial cell membranes or specific enzymes, leading to bacterial cell death or inhibition of growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Known for its role in neurotransmission, AChE inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function. The IC50 values for various synthesized derivatives of piperidine compounds have been reported as follows:

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.14±0.003 |

| Reference Standard (Thiourea) | 21.25±0.15 |

- Urease : Inhibiting urease is crucial for treating infections caused by urease-producing bacteria. The compound demonstrated strong inhibitory activity with IC50 values comparable to existing urease inhibitors .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of piperidine derivatives, including this compound, and evaluated their antimicrobial properties against standard bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria .

- Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibitory effects of the compound on AChE and urease. The results highlighted its potential as a therapeutic agent for conditions requiring modulation of these enzymes .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine, and how do they influence reactivity?

- The compound contains a piperidine ring substituted with two sulfonyl groups: an isobutylsulfonyl and a methylsulfonyl moiety. The electron-withdrawing nature of sulfonyl groups increases electrophilicity at the piperidine nitrogen, making it reactive in nucleophilic substitutions or as a hydrogen bond acceptor in biological systems .

- Methodological Insight : Computational modeling (e.g., DFT calculations) can predict electronic properties, while X-ray crystallography or NMR spectroscopy validates spatial arrangements .

Q. What are standard synthetic routes for this compound?

- Synthesis typically involves sulfonation of a piperidine precursor. For example:

Step 1 : React piperidine with isobutylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the first sulfonyl group.

Step 2 : Introduce the methylsulfonyl group via oxidation of a methylthio intermediate using hydrogen peroxide .

- Key Data : Yields range from 40–65% depending on solvent polarity and temperature control .

Q. How is this compound characterized post-synthesis?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) .

- Structural Confirmation : H/C NMR (e.g., δ 3.2–3.5 ppm for sulfonyl-adjacent protons) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved?

- Discrepancies often arise from solvent choice (e.g., DMSO vs. aqueous buffers) or crystallinity.

- Methodology :

- Use differential scanning calorimetry (DSC) to assess polymorphic forms.

- Conduct solubility assays in standardized buffers (e.g., PBS pH 7.4) with sonication for 30 min .

- Example Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

Q. What strategies optimize reaction yields in large-scale synthesis?

- Critical Factors :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency.

- Temperature : Maintain ≤0°C during sulfonyl chloride additions to minimize side reactions .

- Case Study : Scaling from 1g to 100g batches increased yield from 45% to 58% via controlled dropwise reagent addition .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Approach :

- Molecular Docking : Predict binding to sulfotransferases or ATP-binding cassette (ABC) transporters using AutoDock Vina .

- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., CYP450 isoforms) .

- Findings : Structural analogs show moderate inhibition of CYP3A4 (IC = 12.3 μM), suggesting potential drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others indicate toxicity?

- Possible Causes :

- Concentration Dependency : Biphasic effects (e.g., neuroprotection at 10 μM vs. cytotoxicity at 100 μM).

- Cell Line Variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) may respond differently .

- Resolution : Perform dose-response curves across multiple models and validate with live/dead assays (calcein-AM/propidium iodide) .

Comparative Analysis Table

| Property | This compound | Similar Compound (4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) |

|---|---|---|

| LogP | 1.8 | 1.5 |

| Aqueous Solubility (μg/mL) | 15 | 220 |

| CYP3A4 Inhibition (IC) | 12.3 μM | 8.7 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.